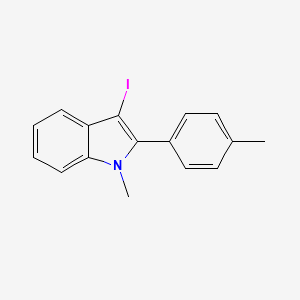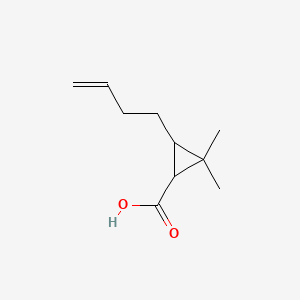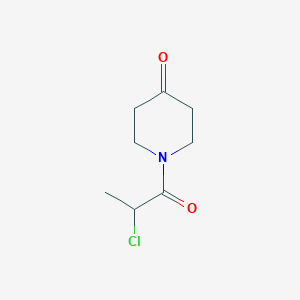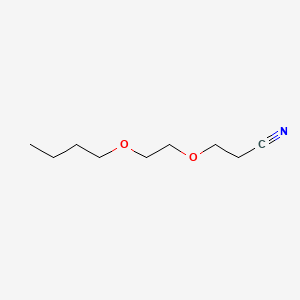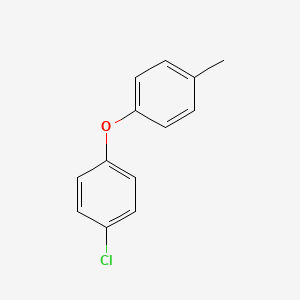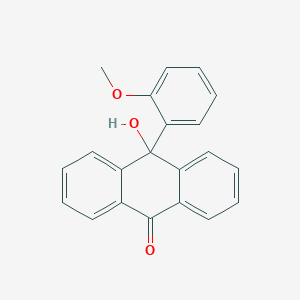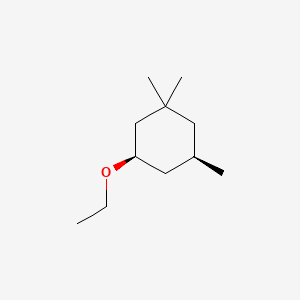
cis-3-Ethoxy-1,1,5-trimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-Ethoxy-1,1,5-trimethylcyclohexane: is an organic compound with the molecular formula C11H22O . It is a cyclohexane derivative characterized by the presence of an ethoxy group and three methyl groups. The compound is known for its unique structural configuration, which influences its chemical properties and reactivity .
Vorbereitungsmethoden
The synthesis of cis-3-ethoxy-1,1,5-trimethylcyclohexane typically involves the alkylation of a cyclohexane derivative. One common method is the reaction of 3-ethoxycyclohexanone with methylating agents under controlled conditions to introduce the methyl groups at the desired positions. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
cis-3-Ethoxy-1,1,5-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
cis-3-Ethoxy-1,1,5-trimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors
Wirkmechanismus
The mechanism of action of cis-3-ethoxy-1,1,5-trimethylcyclohexane involves its interaction with specific molecular targets. The ethoxy group and methyl groups influence its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
cis-3-Ethoxy-1,1,5-trimethylcyclohexane can be compared with other similar compounds such as:
cis-1,3,5-Trimethylcyclohexane: Similar in structure but lacks the ethoxy group, leading to different chemical properties and reactivity.
trans-1,3,5-Trimethylcyclohexane: The trans configuration results in different stereochemical properties and reactivity compared to the cis isomer.
cis-3-Methoxy-1,1,5-trimethylcyclohexane: Similar structure with a methoxy group instead of an ethoxy group, affecting its chemical behavior and applications
These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
24691-15-4 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
(3R,5R)-3-ethoxy-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C11H22O/c1-5-12-10-6-9(2)7-11(3,4)8-10/h9-10H,5-8H2,1-4H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
JVBNHJDWWBSWLE-VHSXEESVSA-N |
Isomerische SMILES |
CCO[C@@H]1C[C@@H](CC(C1)(C)C)C |
Kanonische SMILES |
CCOC1CC(CC(C1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


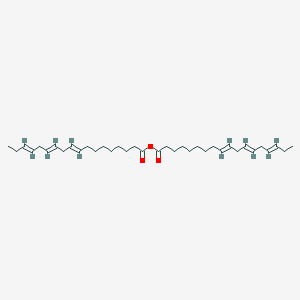
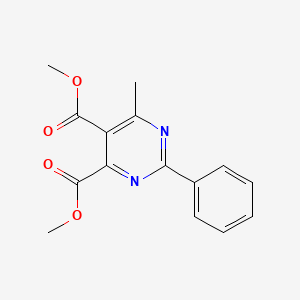

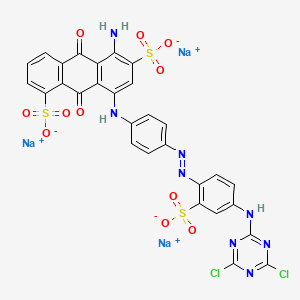
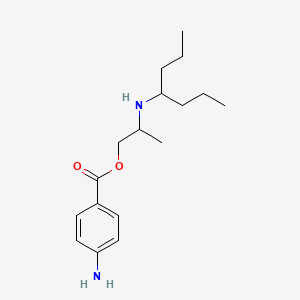
![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
